

How does the potency of GR 79236 compare to endogenous adenosine?

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Compound of Interest

Compound Name: GR 79236

Cat. No.: B8383081

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Comparative Potency Guide: GR 79236 vs. Endogenous Adenosine

Executive Summary

GR 79236 is a highly potent, selective, and stable synthetic agonist of the Adenosine A1 Receptor (A1AR). In direct comparison to endogenous adenosine, **GR 79236** exhibits significantly higher affinity and functional potency at the A1 subtype, with a selectivity profile that minimizes off-target activation of A2A receptors.

While adenosine acts as a non-selective, short-lived homeostatic modulator, **GR 79236** is engineered for sustained pharmacological intervention. Its potency advantage is approximately 20-100 fold greater than adenosine at the A1 receptor, depending on the assay conditions, driven by a structural modification that confers resistance to metabolic degradation and tighter receptor binding.

Pharmacological Profile & Mechanism

2.1 Structural Distinction

- Adenosine: The endogenous nucleoside composed of adenine and ribose. It is rapidly metabolized by adenosine deaminase (ADA) and transported by nucleoside transporters (ENTs), resulting in a half-life of seconds in vivo.
- **GR 79236**: Chemically defined as N-((1S,trans)-2-Hydroxycyclopentyl)adenosine.[1][2][3][4][5] The substitution of the ribose moiety with a hydroxycyclopentyl ring and modification at the

-position renders it resistant to ADA degradation and increases lipophilic interaction within the A1AR binding pocket.

2.2 Mechanism of Action

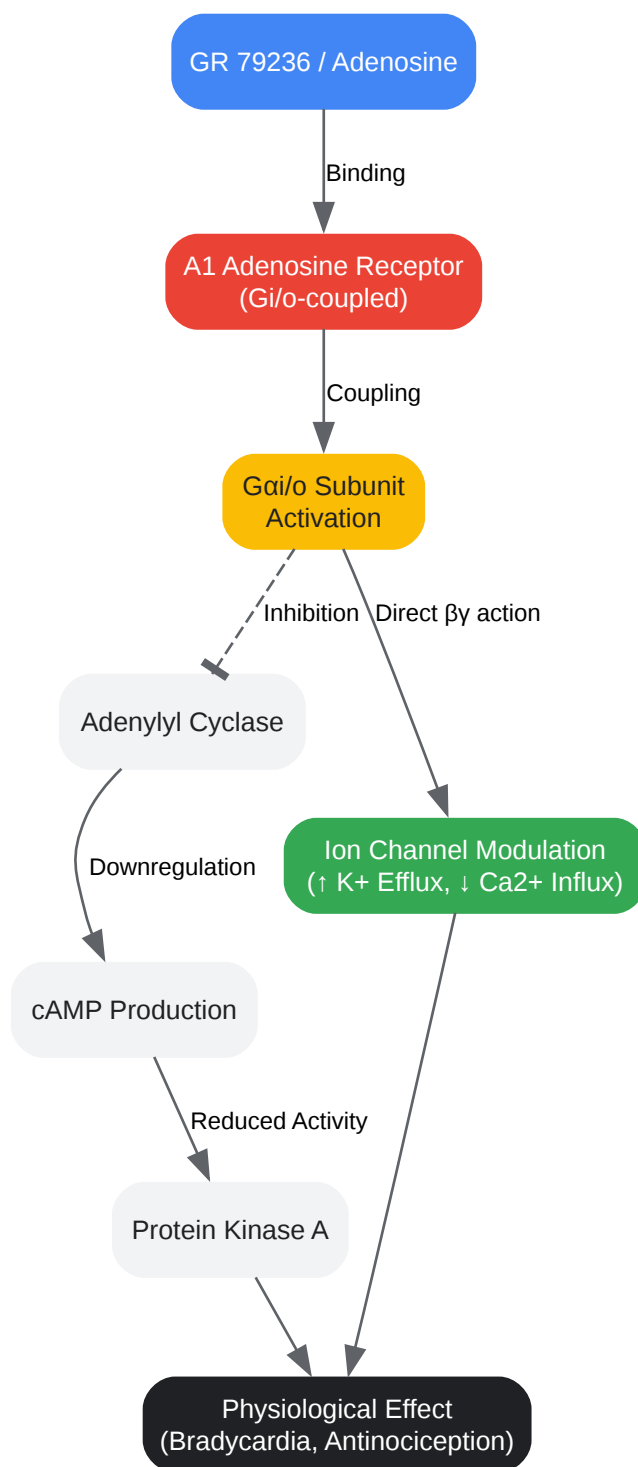
Both compounds function as full agonists at the A1 receptor, a

-coupled GPCR. Activation triggers a signaling cascade that results in cellular inhibition:[4]

- Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP.[4]
- Activation of GIRK Channels: Induces

efflux, causing hyperpolarization.
- Inhibition of Voltage-Gated

Channels: Reduces neurotransmitter release.



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Caption: A1 Adenosine Receptor signaling pathway activated by **GR 79236**, leading to cellular inhibition via cAMP reduction and ion channel modulation.[1][2][3][4][5][6]

Quantitative Potency Analysis

The following data contrasts the binding affinity (

) and functional potency (

) of **GR 79236** against Adenosine.

Table 1: Receptor Affinity and Selectivity Profile

Parameter	Receptor Subtype	GR 79236	Adenosine	Comparison Factor
Binding Affinity ()	A1 (Target)	3.1 nM	~70 nM	GR 79236 is ~23x more potent
A2A (Off-Target)	1300 nM	~150 nM	Adenosine binds A2A more readily	
Selectivity Ratio	A1 vs. A2A	~420-fold	~2-fold	GR 79236 is highly selective
Functional Potency ()	cAMP Inhibition	5.9 nM	310 nM	GR 79236 is ~50x more potent

Note: Adenosine values represent averages from human receptors expressed in CHO/HEK cells. Endogenous adenosine potency is highly variable due to rapid metabolism in assay buffers if ADA inhibitors are not used.

Key Insights:

- High Affinity: **GR 79236** binds the A1 receptor with single-digit nanomolar affinity (), whereas adenosine requires nearly concentration for equivalent occupancy.

- Selectivity Window: Adenosine is non-selective, activating A1 and A2A receptors at similar concentrations. **GR 79236** maintains a massive selectivity window (

vs

), allowing researchers to target A1-mediated effects (e.g., antinociception) without triggering A2A-mediated effects (e.g., profound vasodilation) at therapeutic doses.

Functional Performance & Physiological Implications

4.1 Cardiovascular System

- Adenosine: Used clinically (Adenocard) for SVT termination. Its effect is fleeting (<10 seconds) due to metabolism. It causes transient AV block (A1) and vasodilation (A2A).
- **GR 79236**: Produces sustained bradycardia and hypotension. The high potency means these effects occur at very low doses. However, the lack of A2A activation reduces the reflex tachycardia often seen with non-selective vasodilators.

4.2 Metabolic Effects (Lipolysis)

- Adenosine: A potent antilipolytic agent via A1 receptors on adipocytes.[5]
- **GR 79236**: Demonstrates potent antilipolytic activity (in vitro). It lowers plasma free fatty acids (FFA) and improves insulin sensitivity in animal models. However, full agonism often leads to rapid desensitization (tachyphylaxis), a limitation **GR 79236** shares with other full A1 agonists.

4.3 Neurological (Pain & Sleep)

- **GR 79236**: Highly effective in suppressing sleep apnea and trigeminal nociception (migraine models) due to stable activation of central A1 receptors. Its stability allows it to reach CNS targets more effectively than systemic adenosine.

Experimental Protocols

To independently verify these potency values, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (Determination)

Objective: Determine the equilibrium dissociation constant () of **GR 79236** at human A1 receptors.

- Membrane Preparation: Use CHO cells stably expressing hA1AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
- Incubation:
 - Prepare 96-well plates.
 - Add

of radioligand:

-DPCPX (Antagonist radioligand, ~0.5 nM final).
 - Add

of test compound (**GR 79236**) in serial dilutions (M to M).
 - Add

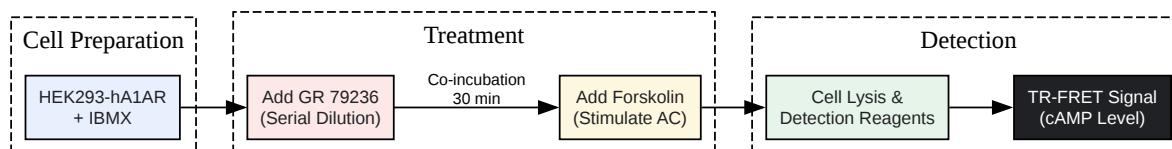
of membrane suspension (protein/well).
 - Non-specific binding: Define using XAC or CPA.
- Equilibrium: Incubate for 60 minutes at 25°C.

- Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation:

Protocol B: cAMP Functional Assay (Determination)

Objective: Measure the functional potency of **GR 79236** to inhibit Forskolin-stimulated cAMP production.

- Cell Seeding: Seed HEK293 cells expressing hA1AR at 20,000 cells/well in 384-well plates.
- Stimulation Buffer: HBSS containing 500 IBMX (PDE inhibitor) to prevent cAMP degradation.
- Treatment:
 - Add **GR 79236** (dilution series).
 - Immediately add Forskolin (final) to stimulate Adenylyl Cyclase.
 - Incubate for 30 minutes at Room Temperature.
- Detection: Use a TR-FRET (e.g., HTRF) or Luminescence-based cAMP detection kit.
 - Add cAMP-d2 conjugate and Anti-cAMP-Cryptate.
- Readout: Measure fluorescence ratio (665 nm / 620 nm).
- Calculation: Plot % Inhibition of Forskolin response vs. Log[**GR 79236**].



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Caption: Workflow for cAMP inhibition assay to determine functional potency () of **GR 79236**.

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